4-(tert-Butyl)pyrimidine-2-thiol
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Overview
Description
4-(tert-Butyl)pyrimidine-2-thiol is an organic compound with the molecular formula C8H12N2S It is a derivative of pyrimidine, featuring a thiol group at the 2-position and a tert-butyl group at the 4-position
Mechanism of Action
The study of specific pyrimidine derivatives has shown that they can exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The exact effects depend on the specific structure and functional groups present in the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)pyrimidine-2-thiol can be achieved through several methods. One common approach involves the reaction of divinyl ketones with thiourea through a series of reactions, including aza-Michael addition, nucleophilic addition, and aromatization . The optimal yield for this reaction is obtained using ethanol as the solvent and potassium hydroxide as the base at 80°C for 8 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The tert-butyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiolates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(tert-Butyl)pyrimidine-2-thiol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: Similar in structure but lacks the thiol group, affecting its reactivity and applications.
4,6-Dimethyl-2-pyrimidinethiol: Shares the thiol group but has different alkyl substituents, leading to variations in chemical behavior and uses.
Uniqueness
4-(tert-Butyl)pyrimidine-2-thiol is unique due to the presence of both the tert-butyl and thiol groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and biological research.
Properties
IUPAC Name |
6-tert-butyl-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-8(2,3)6-4-5-9-7(11)10-6/h4-5H,1-3H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBGOCIMTYEORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=NC(=S)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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